molecular formula C16H15N3O5 B14086108 N-benzyl-N-ethyl-3,5-dinitrobenzamide

N-benzyl-N-ethyl-3,5-dinitrobenzamide

Cat. No.: B14086108
M. Wt: 329.31 g/mol
InChI Key: BLNVQWORARMFPZ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-3,5-dinitrobenzamide (CAS 349091-72-1) is a nitrobenzamide-based compound supplied with a minimum purity of 98% . This compound is a member of the nitrobenzamide family, which are recognized as covalent inhibitors of the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1) . DprE1 is a validated and promising target for antitubercular drug discovery due to its role in bacterial cell wall biosynthesis . The mechanism of action involves the nitroaromatic group being reduced by the FAD cofactor of DprE1 to a nitroso intermediate, which then forms a covalent adduct with the cysteine 387 residue (Cys387) of the enzyme, leading to its irreversible inhibition . Structurally, this compound can be viewed as a simplification of the more complex benzothiazinone scaffold . Its profile makes it a valuable chemical tool for researchers studying the DprE1 inhibition pathway and for investigating new therapeutic agents against tuberculosis, including multidrug-resistant (MDR) strains . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-benzyl-N-ethyl-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-2-17(11-12-6-4-3-5-7-12)16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h3-10H,2,11H2,1H3

InChI Key

BLNVQWORARMFPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Alkylation of 3,5-Dinitrobenzamide

For laboratories lacking access to pre-synthesized N-benzyl-N-ethylamine, a two-step alkylation strategy is employed:

Step 1: Synthesis of 3,5-Dinitrobenzamide

  • 3,5-Dinitrobenzoic acid is converted to the methyl ester (using methanol/H₂SO₄) and then treated with ammonium hydroxide to yield the primary amide (yield 88–92%).

Step 2: Dual Alkylation

  • The amide undergoes alkylation with benzyl bromide and ethyl iodide in a one-pot reaction:
    • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 80°C, 24 hours.
    • Mechanism : SN2 displacement facilitated by the polar aprotic solvent.

Key Data :

Parameter Value Source
Yield (Overall) 65–72%
Selectivity 9:1 (N-benzyl vs. O-benzyl)

Advantages : Utilizes inexpensive alkyl halides.
Challenges : Competing O-alkylation and low selectivity require rigorous chromatography.

Industrial-Scale Production via Continuous Flow Reactors

To address scalability issues, recent protocols adopt continuous flow systems:

Process Design :

  • Nitration Unit : Benzamide is nitrated in a mixed acid (HNO₃/H₂SO₄) at 50°C, achieving 3,5-dinitrobenzamide in 94% yield.
  • Alkylation Module : The amide reacts with benzyl chloride and ethyl bromide in a tandem microreactor (residence time: 30 minutes, 100°C).

Performance Metrics :

Parameter Value Source
Throughput 12 kg/day
Purity 98.5%
Solvent Consumption Reduced by 40% vs. batch

Advantages : Enhanced heat transfer and reproducibility.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The ambident nucleophilicity of the amide nitrogen leads to two primary side reactions:

  • O-Alkylation : Formation of imidate esters (5–15% yield).
  • Di-alkylation : Over-alkylation at nitrogen (3–8% yield).

Mitigation Strategies :

  • Use of bulky bases (e.g., DBU) to favor N-alkylation.
  • Low-temperature (–20°C) conditions to suppress imidate formation.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

Key Spectra :

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.42 (s, 2H, Ar-H), 7.35–7.28 (m, 5H, benzyl-H), 3.85 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).
  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch), 1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric).

Mass Spec (ESI+) :

  • m/z 372.1 [M+H]⁺ (calc. 372.08).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-benzyl-N-ethyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound are known to participate in redox reactions, which can affect cellular processes. The benzyl and ethyl groups may also influence the compound’s binding affinity to various targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison of 3,5-Dinitrobenzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-Benzyl-N-ethyl-3,5-dinitrobenzamide N-Benzyl, N-Ethyl C₁₆H₁₅N₃O₅ 329.31 Hypothesized high hydrophobicity due to benzyl group; potential π-π stacking
N-Ethyl-3,5-dinitrobenzamide N-Ethyl C₉H₉N₃O₅ 239.19 Crystalline structure with intermolecular N–H⋯O hydrogen bonds
N-Methyl-3,5-dinitrobenzamide N-Methyl C₈H₇N₃O₅ 225.16 Used in π-π complexation studies; exothermic binding with aromatic donors
2-Hydroxy-3,5-dinitrobenzamide 2-Hydroxy C₇H₅N₃O₆ 227.13 Higher polarity due to hydroxyl group; forms hydrogen-bonded networks
N-(4-Chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide Hg-containing aryl substituent C₁₃H₈Cl₂HgN₃O₄ 567.71 Heavy atom for protein structure probing; reacts with thiol groups

Key Observations :

  • Hydrophobicity : The benzyl group in this compound likely enhances lipophilicity compared to N-ethyl or N-methyl analogs, affecting solubility and membrane permeability.
  • Crystal Packing : N-Ethyl-3,5-dinitrobenzamide forms hydrogen-bonded chains along the b-axis , while hydroxylated analogs (e.g., 2-hydroxy-3,5-dinitrobenzamide) exhibit stronger intermolecular hydrogen bonding .
  • Electronic Effects : Nitro groups in all derivatives stabilize negative charge, enabling interactions with electron-rich aromatic systems (e.g., π-π stacking in toxin remediation studies ).

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl) may reduce reaction yields compared to smaller alkyl groups (ethyl, methyl).
  • Crystallization : Ethyl and methyl derivatives crystallize readily, enabling structural determination via X-ray diffraction .

Key Observations :

  • Toxicity : Alkyl derivatives (e.g., methyl, ethyl) show lower occupational hazard indices compared to aromatic nitro compounds .
  • Binding Affinity : N-Methyl-3,5-dinitrobenzamide’s binding constants (K) correlate with its electron-deficient aromatic ring, enabling charge-transfer interactions .

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